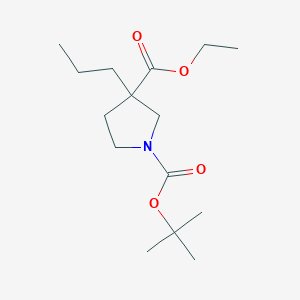

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

Description

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position and an ethyl ester at the 3-position, with a propyl substituent on the pyrrolidine ring. This compound belongs to a class of bicyclic amines widely used as intermediates in pharmaceuticals, agrochemicals, and fine chemical synthesis. Its structure combines steric hindrance (tert-butyl) with moderate lipophilicity (propyl and ethyl groups), making it a versatile scaffold for asymmetric synthesis and drug discovery .

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-propylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C15H27NO4/c1-6-8-15(12(17)19-7-2)9-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 |

InChI Key |

NRFGHEHITOZDHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. The reaction is carried out using tert-butyl alcohol and ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrrolidine Dicarboxylates

Key Observations:

- Steric Effects : The propyl and isopropyl derivatives (both MW 299.37 g/mol) exhibit similar molecular weights but differ in steric bulk. Isopropyl groups enhance diastereoselectivity in hydrogenation reactions (e.g., dr = 52:48 in compound 6c ), whereas propyl groups may offer intermediate steric hindrance.

- Electronic Effects : The trifluoromethyl analog introduces strong electron-withdrawing properties, altering reactivity in nucleophilic substitutions .

- Functional Versatility : Tricarboxylate derivatives (e.g., 1-tert-butyl 3,3-diethyl pyrrolidine-1,3,3-tricarboxylate) enable diverse functionalization but require careful purification due to increased polarity .

Key Observations:

- Catalytic Efficiency : High yields (99%) for the isopropyl derivative (6c) suggest optimal compatibility of bulky substituents with iridium-catalyzed hydrogenation .

- Purification Challenges : Lower yields for methyl derivatives (39%) may arise from difficulties in separating diastereomers via flash chromatography .

- Reductive Amination : The trifluoromethyl analog’s moderate yield (45%) highlights the challenges of introducing electron-deficient groups while maintaining stereocontrol .

Stereochemical Outcomes

The diastereomeric ratio (dr) of pyrrolidine dicarboxylates is highly substituent-dependent:

- Isopropyl Substituents: dr = 52:48 (6c) to 53:47 (6c') under similar conditions, indicating minor steric effects on selectivity .

- Trifluoromethyl Substituents : dr = 53:47, suggesting electron-withdrawing groups minimally perturb the stereochemical outcome compared to alkyl chains .

- Propyl Substituents : While direct data are unavailable, the linear alkyl chain may reduce steric differentiation between diastereomers compared to branched isopropyl groups.

Physicochemical Properties

- Lipophilicity : Propyl and isopropyl derivatives (logP ~2.5–3.0) are more lipophilic than methyl analogs (logP ~1.8), enhancing membrane permeability in drug candidates .

- Solubility : The trifluoromethyl derivative’s solubility in polar aprotic solvents (e.g., DMF) is superior due to its electronegative substituents .

Notes

- However, analogous procedures (e.g., Ir-catalyzed hydrogenation or reductive amination) can be adapted .

- Safety and Handling : Tert-butyl esters generally require inert atmosphere handling to prevent hydrolysis .

Biological Activity

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate, known by its CAS number 1476721-27-3, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound features a tert-butyl group and two ethyl and propyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H27NO4

- Molecular Weight : 285.38 g/mol

- Purity : ≥97%

- IUPAC Name : 1-(tert-butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

The biological activity of 1-(tert-butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes.

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrrolidine can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells by modulating histone methylation and affecting cell cycle progression .

Case Studies

A notable study examined the effects of pyrrolidine derivatives on glioblastoma cells. The results indicated that these compounds could significantly reduce cell viability and induce cell death through caspase-dependent pathways. The study highlighted the importance of the side chains in enhancing the compound's activity against cancer cells .

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | Glioblastoma | 5 µM | Induction of apoptosis |

| Study B | Breast Cancer | 10 µM | Inhibition of PMTs |

Toxicity and Safety Profile

The toxicity profile of 1-(tert-butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate has not been extensively studied. However, related compounds have shown low toxicity in preliminary evaluations. Standard safety assessments indicate that compounds within this class may cause mild skin and eye irritation but are generally considered safe at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.